REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH2:10][C:11]2([CH2:12][CH2:13][CH2:14][CH2:15][c:16]3[c:17]2[cH:18][cH:19][cH:20][cH:21]3)[CH2:22][CH2:23]1.[CH3:27][CH2:28][OH:29].[CH:24]([OH:25])=[O:26].[OH-:30].[OH-:32].[Pd+2:31]>>[NH:8]1[CH2:9][CH2:10][C:11]2([CH2:12][CH2:13][CH2:14][CH2:15][c:16]3[c:17]2[cH:18][cH:19][cH:20][cH:21]3)[CH2:22][CH2:23]1
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Name
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c1ccc(CN2CCC3(CCCCc4ccccc43)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(CN2CCC3(CCCCc4ccccc43)CC2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Pd+2]
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Name
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|
Type
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product
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Smiles
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c1ccc2c(c1)CCCCC21CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |